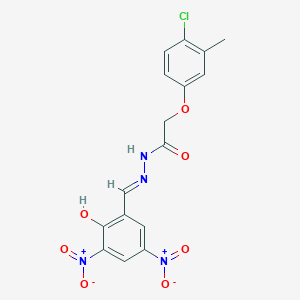![molecular formula C18H22N2O4S B6089433 N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective and potent antagonist of the angiotensin II type 2 receptor (AT2R), which is known to play a key role in pain transmission and inflammation. EMA401 has shown promising results in preclinical and clinical trials and has the potential to become a new treatment option for chronic pain patients.
Mécanisme D'action
EMA401 acts as a highly selective antagonist of the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, which is known to play a key role in pain transmission and inflammation. By blocking the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, EMA401 reduces the activity of pain-sensing neurons and decreases the release of pro-inflammatory cytokines, leading to a reduction in pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a good safety profile and minimal side effects in preclinical and clinical trials. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 2 hours. EMA401 has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
EMA401 has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, which allows for precise targeting of pain-sensing neurons. It has also been shown to have a good safety profile and minimal side effects, making it a suitable candidate for use in animal models. However, EMA401 has limitations in terms of its availability and cost, which may limit its widespread use in research.
Orientations Futures
There are several potential future directions for research on EMA401. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Another area of research is the investigation of its potential use in other pain conditions, such as neuropathic pain associated with diabetes and fibromyalgia. Additionally, further studies are needed to better understand the mechanism of action of EMA401 and its potential interactions with other pain medications.
Méthodes De Synthèse
EMA401 is synthesized using a multi-step process that involves the reaction of various reagents and intermediates. The first step involves the formation of the beta-alanine intermediate, which is then coupled with the 4-ethoxyphenylalanine to form the dipeptide intermediate. This intermediate is then reacted with the phenylmethanesulfonyl chloride to form EMA401.
Applications De Recherche Scientifique
EMA401 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in various animal models of neuropathic and inflammatory pain. In clinical trials, EMA401 has demonstrated significant pain relief in patients with post-herpetic neuralgia and chemotherapy-induced neuropathic pain.
Propriétés
IUPAC Name |
N-[4-[3-(4-ethoxyanilino)propanoyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-24-17-10-8-15(9-11-17)19-13-12-18(21)14-4-6-16(7-5-14)20-25(2,22)23/h4-11,19-20H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFFBNSGBXZISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(4-Ethoxyanilino)propanoyl]phenyl}methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)

![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)

